Cas no 903496-24-2 (3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Benzamide, 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
- 903496-24-2
- AKOS024607994
- F1374-0844
- NCGC00165610-01
-
- インチ: 1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
- InChIKey: ITFWXXCQFOQEGC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC=C2)O1)(=O)C1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 279.100776666g/mol
- どういたいしつりょう: 279.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 68Ų
じっけんとくせい
- 密度みつど: 1.274±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.06±0.70(Predicted)
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0844-40mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-100mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-3mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-4mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-5mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-20mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-75mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-2μmol |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-5μmol |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1374-0844-25mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamideに関する追加情報
Recent Advances in the Study of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 903496-24-2)
In recent years, the compound 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 903496-24-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its 1,3,4-oxadiazole core, has demonstrated promising biological activities, particularly in the context of drug discovery and development. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential therapeutic applications.
One of the key areas of research has been the investigation of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide as a potential inhibitor of specific enzymatic targets. Recent findings suggest that this compound exhibits selective inhibition against certain kinases and proteases, which are critical in various disease pathways, including cancer and inflammatory disorders. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the benzamide and oxadiazole moieties influence its binding affinity and efficacy.
Another notable advancement is the application of computational modeling and molecular docking techniques to predict the interaction of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide with target proteins. These in silico approaches have provided valuable insights into the compound's binding modes and have guided the design of more potent derivatives. Experimental validation through in vitro assays has corroborated these predictions, highlighting the compound's potential as a lead candidate for further development.
In addition to its inhibitory properties, recent studies have explored the pharmacokinetic and toxicological profiles of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Preliminary data indicate favorable absorption and distribution characteristics, although further optimization may be required to enhance metabolic stability and reduce potential off-target effects. These findings underscore the importance of balancing efficacy with safety in the drug development process.
Looking ahead, the continued exploration of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives holds great promise for addressing unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinically viable therapeutics. Future research directions may include the synthesis of novel analogs, the evaluation of combination therapies, and the expansion of target indications based on the compound's versatile pharmacological profile.
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